红藤素 A

描述

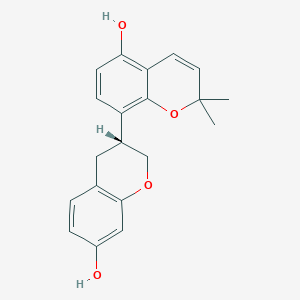

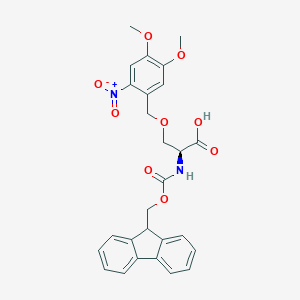

Erythbidin A is a natural product derived from the wood of Erythrina x bidwillii . It is a type of flavonoid, with a molecular formula of C20H20O4 and a molecular weight of 324.37 g/mol .

Molecular Structure Analysis

Erythbidin A has a dimethylpyrene substitution at the 2’,3’-position . The exact molecular structure is not provided in the retrieved data.Physical And Chemical Properties Analysis

Erythbidin A is a powder that can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . More specific physical and chemical properties are not provided in the retrieved data.科学研究应用

Virtual Screening for Reactive Natural Products

Erythbidin A has been identified as a compound with potential reactivity in natural product extractions. It can be used in virtual screening systems to predict conversion reactions from natural products to artifacts, such as solvolysis and oxidation . This application is crucial in identifying and preventing the formation of contaminants during the extraction process.

Antifungal and Biofilm Disruption Activities

Research has shown that compounds related to Erythbidin A, such as Erythbidin D, exhibit potent antifungal activities . These properties can be harnessed to develop new treatments against fungal infections and disrupt biofilm formations, which are critical in medical and environmental sciences.

Antibacterial Applications

Erythbidin A derivatives have demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) . This application is vital in pharmacology and medicine, where there is a constant need for new antibiotics to combat resistant strains.

Chemical Safety and Handling

The safety data sheet for Erythbidin A provides detailed information on handling, storage, and emergency measures in case of accidental release . This information is essential for chemical engineering and industrial applications, ensuring safe and environmentally responsible practices.

Industrial Applications

Erythbidin A is available for purchase as a high-purity natural product, which indicates its use in various industrial applications. It can be used in signaling inhibitors, biological activities, or pharmacological activities, and is available in different solvent formats for diverse industrial needs .

Environmental Impact and Bioremediation

Compounds like Erythbidin A can be studied for their environmental impact, particularly in the context of antibiotic residues and antimicrobial resistance development. Understanding the ecological risks and exploring bioremediation strategies are crucial applications in environmental science .

作用机制

Target of Action

Erythbidin A is a natural product isolated from the wood of Erythrina x bidwillii

Mode of Action

It is known that Erythbidin A has a dimethylpyrene substitution at the 2′,3′-position , but how this structure interacts with its targets and the resulting changes are not well-understood. More research is required to elucidate the exact mode of action of Erythbidin A.

属性

IUPAC Name |

8-[(3R)-7-hydroxy-3,4-dihydro-2H-chromen-3-yl]-2,2-dimethylchromen-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-20(2)8-7-16-17(22)6-5-15(19(16)24-20)13-9-12-3-4-14(21)10-18(12)23-11-13/h3-8,10,13,21-22H,9,11H2,1-2H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNBCUTXAPZFIT-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(C=CC(=C2O1)C3CC4=C(C=C(C=C4)O)OC3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=C(C=CC(=C2O1)[C@H]3CC4=C(C=C(C=C4)O)OC3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erythbidin A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of finding a new compound with antibacterial activity against MRSA?

A1: Methicillin-resistant Staphylococcus aureus (MRSA) is a significant threat to global health due to its resistance to many antibiotics []. Discovering new compounds, like Erythbidin E, with potent activity against MRSA offers a potential path for developing new treatments for infections caused by this bacterium.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R,4S)-3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B30697.png)

![5H,7H-Dibenzo[b,d]azepin-6-one](/img/structure/B30713.png)

![2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione](/img/structure/B30719.png)